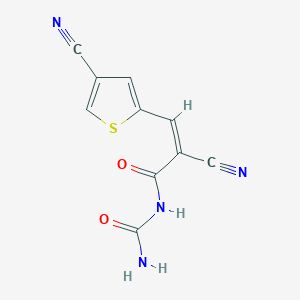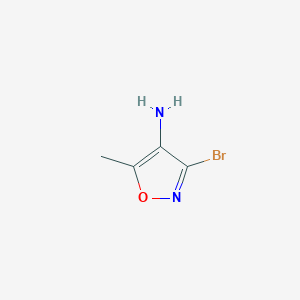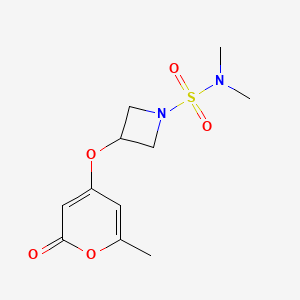
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a member of the xanthine family of compounds and has been extensively studied for its role in various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Research indicates that derivatives of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile, including similar compounds to the one you mentioned, are effective as corrosion inhibitors. These compounds have been synthesized through one-pot multicomponent condensation reactions and shown to inhibit corrosion efficiently, with the rate of inhibition increasing with the concentration of the derivatives (Mahmoud & El-Sewedy, 2018).
Synthesis of Heterocyclic Compounds : These compounds have been used in the cascade synthesis of thieno[2,3-b]pyridines and other heterocyclic compounds. This involves a stepwise one-pot, three-component reaction, showing the versatility of these compounds in creating various derivatives with potential applications in different fields (Alinaghizadeh et al., 2015).
Antimicrobial Properties : Preliminary studies have shown that certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are structurally similar to the compound , possess antimicrobial properties. These compounds have been tested against different types of Gram-stained bacteria, indicating their potential use as substitutes for known antibiotics (Koszelewski et al., 2021).
Synthesis of Novel Compounds : These pyridine derivatives have also been used to synthesize new compounds with various functional groups. This showcases their utility in creating diverse chemical structures, which could have multiple applications in pharmaceuticals and materials science (Khrustaleva et al., 2014).
Green Chemistry Applications : In addition, these derivatives have been synthesized using green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents. This highlights the potential of these compounds in sustainable chemical practices (Kidwai & Chauhan, 2014).
Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGKBYLYYCRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)







![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)

